(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 142995-31-1
VCID: VC21538834
InChI: InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O
Molecular Formula: C15H18F3NO4
Molecular Weight: 333.3 g/mol

(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid

CAS No.: 142995-31-1

Cat. No.: VC21538834

Molecular Formula: C15H18F3NO4

Molecular Weight: 333.3 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid - 142995-31-1

CAS No. 142995-31-1
Molecular Formula C15H18F3NO4
Molecular Weight 333.3 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid
Standard InChI InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1
Standard InChI Key SHMWDGGGZHFFRC-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C(F)(F)F)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O

(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid is a complex organic compound that belongs to the class of amino acids, specifically a derivative of phenylalanine. It is protected with a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis to protect the amino group. This compound is also known by several synonyms, including Boc-Phe(3-CF3)-OH and Boc-L-3-Trifluoromethylphenylalanine .

Synonyms and Identifiers

  • CAS Number: 142995-31-1

  • PubChem CID: 7020838

  • InChI: InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1

  • InChIKey: SHMWDGGGZHFFRC-NSHDSACASA-N

Biological and Chemical Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid is primarily used as an intermediate in the synthesis of peptides and pharmaceutical compounds. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which can be beneficial in drug design by improving bioavailability and membrane permeability.

Synthesis and Handling

The synthesis of this compound typically involves the protection of the amino group of 3-(trifluoromethyl)phenylalanine with a tert-butoxycarbonyl group. This step is crucial for preventing unwanted reactions during peptide synthesis. The compound should be stored in a dry environment to prevent degradation.

Safety and Handling Precautions

While specific safety data for this compound may not be widely available, general precautions should be taken when handling organic compounds, including wearing protective clothing and working in a well-ventilated area. The compound's chemical structure suggests potential reactivity with strong acids or bases, which should be avoided.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator